2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c14-12(13-10-4-2-1-3-5-10)8-17-11-6-7-18(15,16)9-11/h1-6H,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKFTUMPIBQYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)SCC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide is a novel organic molecule that has attracted attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring with dioxo substituents and a phenylacetamide moiety, which may influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.36 g/mol |
| CAS Number | 122131-77-5 |
| Functional Groups | Thiophene, Sulfanyl, Amide |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for inhibiting enzymes such as carbonic anhydrase, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. This dual functionality may enhance the compound's efficacy in modulating enzymatic activities and cellular pathways.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Thiophene derivatives have shown potential in inhibiting bacterial growth.
- Antitumor Activity : Some studies suggest that thiophene-based compounds can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may possess properties that mitigate inflammatory responses.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on thiophene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial enzyme systems crucial for survival.
- Anticancer Research : In vitro studies have shown that related thiophene compounds can inhibit the proliferation of various cancer cell lines. For example, a derivative exhibited IC50 values in the micromolar range against breast cancer cells, suggesting a potential for further development as an anticancer agent .
- Enzyme Inhibition Assays : Enzyme assays indicated that the sulfonamide moiety effectively inhibited carbonic anhydrase activity, which could be beneficial in treating conditions like glaucoma and certain types of edema .
Comparative Analysis of Biological Activities
To better understand the biological potential of this compound, a comparison with related compounds is essential.
| Compound | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition (Carbonic Anhydrase) |
|---|---|---|---|
| This compound | Moderate | High | Strong |
| N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydrothiophen-3-sulfonamide | High | Moderate | Moderate |
| N-(4-Methylphenyl)-benzenesulfonamide | Low | High | Weak |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
